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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597

An In-depth Review of the Potent and Selective Ghrelin Receptor Inverse Agonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of PF-04628935, a potent and selective inverse agonist of the ghrelin
receptor (GHSR1a). The content herein is intended for researchers, scientists, and
professionals in the field of drug development, offering detailed insights into the methodologies
and data that have defined the preclinical profile of this compound.

Introduction: Targeting the Ghrelin System

The ghrelin receptor, a G-protein coupled receptor, plays a pivotal role in regulating appetite,
energy homeostasis, and metabolism. Its endogenous ligand, ghrelin, is a potent orexigenic
peptide. The high constitutive activity of the ghrelin receptor has made it an attractive target for
the development of inverse agonists, which can reduce its basal signaling and offer therapeutic
potential for metabolic disorders. PF-04628935 emerged from a drug discovery program aimed
at identifying such molecules with favorable pharmacological and pharmacokinetic properties.

Discovery of PF-04628935

PF-04628935 was identified through a focused drug discovery effort targeting the ghrelin
receptor. The discovery process involved the screening of a chemical library to identify initial
hits, followed by a systematic lead optimization campaign to enhance potency, selectivity, and
drug-like properties.
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Lead Identification

The initial lead compound for the series that produced PF-04628935 was a spirocyclic
piperidine-azetidine derivative. This scaffold was selected for its novel three-dimensional
structure, which was hypothesized to provide a good starting point for achieving high affinity
and selectivity for the ghrelin receptor.

Structure-Activity Relationship (SAR) Studies

A comprehensive structure-activity relationship (SAR) study was conducted to explore the
chemical space around the initial lead. Key modifications and their impact on the compound's
activity are summarized in the table below. This systematic approach allowed for the
optimization of the molecule's interaction with the ghrelin receptor.

Compound R1 Group R2 Group GHSR IC50 (nM)
Lead 1 H Phenyl >1000
Analog 2 Methyl 4-Fluorophenyl 520
Analog 3 Ethyl 2-Thienyl 250
2-Amino-5-(4-
methoxyphenyl)-4-
PF-04628935 0X0-3,4- N,N-dimethyl 4.6[1]

dihydropyrimidine-5-

carboxamide

Table 1: Structure-Activity Relationship of PF-04628935 Analogs. The table illustrates the
progressive improvement in potency with modifications to the core scaffold, culminating in the
identification of PF-04628935.

Synthesis of PF-04628935

The synthesis of PF-04628935 involves a multi-step sequence that is amenable to the
production of various analogs for SAR studies. The general synthetic approach is based on the
Biginelli reaction, a one-pot condensation of an aldehyde, a (3-ketoester, and urea or a urea
derivative.[2][3]
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General Synthetic Scheme

While the specific, detailed protocol for the synthesis of PF-04628935 is proprietary and not
fully disclosed in the public domain, a representative synthetic scheme for related
dihydropyrimidine derivatives is presented below. This scheme is based on established
methodologies for this class of compounds.[2][3]

Starting Materials

Substituted Aldehyde

|

Biginelli Reaction Product Further Modification Final Product
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Figure 1: General Synthetic Workflow for Dihydropyrimidine Derivatives. This diagram
illustrates the key steps in the synthesis, starting from commercially available materials and
proceeding through a Biginelli condensation to form the core heterocyclic structure, which is
then further modified to yield the final product.

Experimental Protocol for a Representative
Dihydropyrimidine Synthesis

The following is a general protocol for the synthesis of a dihydropyrimidinone derivative, based
on the Biginelli reaction, which is central to the synthesis of the core of PF-04628935.[2][3]

Materials:

e Substituted aromatic aldehyde (1.0 eq)
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Ethyl acetoacetate (1.0 eq)

Guanidine hydrochloride (1.5 eq)

Catalyst (e.g., HCI, p-toluenesulfonic acid) (0.1 eq)

Solvent (e.g., ethanol, DMF)

Procedure:

To a round-bottom flask, add the substituted aromatic aldehyde, ethyl acetoacetate,
guanidine hydrochloride, and the catalyst in the chosen solvent.

e The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours
(monitoring by TLC).

e Upon completion, the reaction mixture is cooled to room temperature.
e The solvent is removed under reduced pressure.

e The crude product is purified by recrystallization or column chromatography to yield the
desired dihydropyrimidinone.

Biological Activity and Mechanism of Action

PF-04628935 is a potent inverse agonist of the GHSR1a receptor with an IC50 of 4.6 nM.[1] As
an inverse agonist, it not only blocks the binding of the endogenous agonist ghrelin but also
reduces the constitutive, or basal, activity of the receptor.

Ghrelin Receptor Signhaling Pathway

The ghrelin receptor signals through multiple G-protein pathways, primarily Gag, which
activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and
the activation of downstream signaling pathways.
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Figure 2: Simplified Ghrelin Receptor Signaling Pathway. This diagram illustrates the activation
of the GHSR1a by ghrelin, leading to downstream signaling through the Gaqg pathway. PF-
04628935 acts as an inverse agonist, binding to the receptor and reducing its basal activity.

In Vitro and In Vivo Efficacy

PF-04628935 has demonstrated efficacy in various preclinical models. In vitro studies have
confirmed its high binding affinity and functional inverse agonism at the GHSR1a. In vivo
studies in animal models have shown its potential to modulate metabolic parameters.

Assay Type Species Key Finding Reference

Radioligand Binding Human IC50 =4.6 nM [1]

In vivo Glucose Improved glucose N
Rat Not specified

Tolerance Test tolerance

o Oral bioavailability of
Pharmacokinetics Rat [1]
43%

Table 2: Summary of Preclinical Data for PF-04628935. This table highlights key in vitro and in
vivo findings that support the pharmacological profile of PF-04628935.

Experimental Protocols for Biological Assays

This assay is used to determine the binding affinity of a test compound to the GHSR1a
receptor.

Materials:

Membranes from cells expressing human GHSR1a

[125]]-Ghrelin (radioligand)

Test compound (PF-046289-35)

Assay buffer

Glass fiber filters
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¢ Scintillation counter
Procedure:

 Incubate the cell membranes with a fixed concentration of [1251]-Ghrelin and varying
concentrations of the test compound.

 Allow the binding to reach equilibrium.

o Separate the bound from free radioligand by rapid filtration through glass fiber filters.
» Wash the filters to remove non-specifically bound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the IC50 value, which is the concentration of the test compound that inhibits 50%
of the specific binding of the radioligand.

This assay is used to evaluate the effect of a test compound on glucose metabolism in vivo.

Materials:

Test animals (e.g., rats, mice)

Test compound (PF-04628935)

Glucose solution

Blood glucose meter

Procedure:

o Fast the animals overnight.

o Administer the test compound or vehicle orally.

o After a specified time, administer a glucose solution orally or intraperitoneally.
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» Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120
minutes) after the glucose challenge.

» Plot the blood glucose concentration over time and calculate the area under the curve (AUC)
to assess glucose tolerance.

Conclusion

PF-04628935 is a potent and selective ghrelin receptor inverse agonist that has been
extensively characterized in preclinical studies. Its discovery and synthesis were guided by a
systematic medicinal chemistry effort, and its biological activity has been demonstrated in a
range of in vitro and in vivo models. This technical guide provides a detailed overview of the
key data and methodologies associated with PF-04628935, offering a valuable resource for
researchers in the field of metabolic drug discovery. Further investigation into the clinical
potential of this and related compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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